molecular formula C12H16BClO3 B1418396 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 629658-06-6

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1418396
M. Wt: 254.52 g/mol
InChI Key: HBKJZGOCTNRSHF-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound. It is often used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Synthesis Analysis

The synthesis of this compound involves phosphitylation, a process that involves the reaction of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C6H12ClO2P . The molecular weight is 182.59 .


Chemical Reactions Analysis

This compound is used as a reagent in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 81.5-82°C/13mmHg (lit.), a density of 1.149g/mL at 25°C (lit.), and a refractive index n20/D 1.471 (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies Research emphasizes the synthesis and structural characterization of compounds containing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Studies involve the synthesis of these compounds followed by confirmation through various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures are further validated and studied using Density Functional Theory (DFT), providing insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compounds. These comprehensive analyses reveal the vibrational properties and the physicochemical properties of the compounds, underscoring their potential utility in various scientific applications (Wu et al., 2021).

Advanced Material Applications Further research delves into the application of these compounds in advanced material sciences. For instance, studies focus on the synthesis of organoboron compounds with potential applications in organic electronics and photonics. The development of new organic electron-donors derived from various organic compounds, confirmed through IR, 1H NMR, 13C NMR, and HRMS, indicates the role of these compounds as key intermediates in different synthetic approaches, potentially leading to breakthroughs in electronic and photonic materials (Bifari & El-Shishtawy, 2021). Additionally, compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole are explored as raw substitute materials, with their structures confirmed through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. These studies open new avenues for material synthesis and applications in various scientific domains (Liao et al., 2022).

Boronate Ester Applications in Sensing and Detection

Detection of Peroxide-Based Explosives In the realm of explosive detection, particularly for peroxide-based explosives, compounds containing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are being studied for their potential applications. Research reveals the synthesis of specific boron ester or acid compounds that are considered suitable functional groups for the detection of hydrogen peroxide due to their reliable reactive activity. The introduction of certain functional groups is explored to enhance the sensing performance of borate to hydrogen peroxide vapor, showcasing a potential for rapid and sensitive detection applications (Fu et al., 2016).

Safety And Hazards

This compound is classified as a skin corrosive (category 1B) and can cause serious eye damage (category 1). It reacts violently with water . Safety measures include rinsing with water in case of skin or eye contact, and seeking medical attention immediately if swallowed .

Future Directions

The future directions of this compound could involve further exploration of its use as a reagent in various types of reactions. Its role in the formation of useful glycosyl donors and ligands could be particularly useful in the field of organic synthesis .

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJZGOCTNRSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657047
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

629658-06-6
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629658-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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